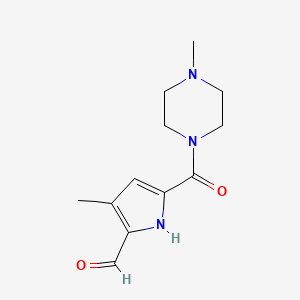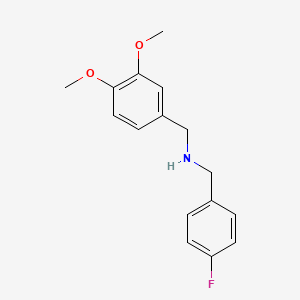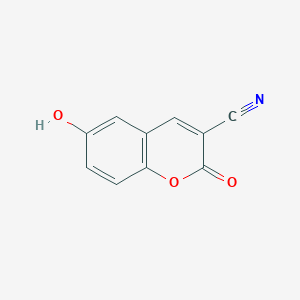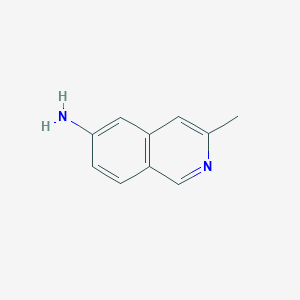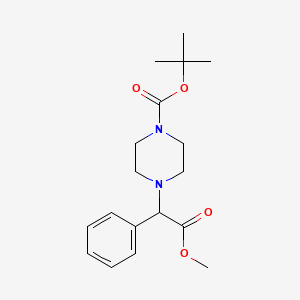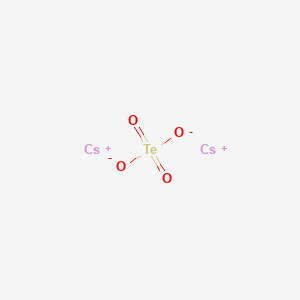
Magnesium, chloro(3-methyl-2-butenyl)-
Descripción general
Descripción
Magnesium, chloro(3-methyl-2-butenyl)- is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound has the molecular formula C5H9ClMg and is characterized by the presence of a magnesium atom bonded to a chlorine atom and a 3-methyl-2-butenyl group.
Mecanismo De Acción
Target of Action
3-Methylbut-2-enylmagnesium chloride, also known as Magnesium, chloro(3-methyl-2-butenyl)-, is an organometallic compound. It is primarily used in the field of chemistry as a reagent in various organic transformations . The primary targets of this compound are organic molecules that require the addition of the 3-methylbut-2-enyl group for their synthesis .
Mode of Action
The compound acts as a nucleophile, meaning it donates an electron pair to an electrophile to form a chemical bond . In the context of the Suzuki–Miyaura cross-coupling reaction, the compound can undergo transmetalation, a process where it transfers the 3-methylbut-2-enyl group from itself to a palladium catalyst .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound plays a crucial role, is a widely applied method for forming carbon-carbon bonds . This reaction allows for the combination of two different organic groups, one attached to boron and the other to a halide, to form a new organic compound . The 3-methylbut-2-enylmagnesium chloride provides the organoboron reagent necessary for this reaction .
Result of Action
The primary result of the action of 3-methylbut-2-enylmagnesium chloride is the formation of new organic compounds via the Suzuki–Miyaura cross-coupling reaction . This reaction is particularly valuable in the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of 3-methylbut-2-enylmagnesium chloride can be influenced by various environmental factors. For instance, the compound should be handled under an inert atmosphere to prevent reaction with air or moisture . Additionally, the temperature and solvent used can significantly impact the efficiency of the reactions in which it is involved .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of magnesium, chloro(3-methyl-2-butenyl)- typically involves the reaction of magnesium turnings with 1-chloro-3-methyl-2-butene in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert nitrogen atmosphere to prevent the oxidation of the Grignard reagent. The reaction conditions include maintaining the temperature below 20°C to avoid side reactions .
Industrial Production Methods
On an industrial scale, the production of magnesium, chloro(3-methyl-2-butenyl)- follows similar principles but is optimized for larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction is carefully monitored to maintain the desired temperature and inert atmosphere.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium, chloro(3-methyl-2-butenyl)- undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halogens in organic compounds.
Coupling Reactions: Participates in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous THF is frequently used.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Alkanes and Alkenes: Result from coupling reactions.
Aplicaciones Científicas De Investigación
Magnesium, chloro(3-methyl-2-butenyl)- has diverse applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of drug intermediates.
Material Science: Involved in the preparation of polymers and advanced materials.
Catalysis: Acts as a catalyst in various organic transformations.
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium, chloro(3-methyl-2-butenyl)-
- Magnesium, bromo(3-methyl-2-butenyl)-
- Magnesium, iodo(3-methyl-2-butenyl)-
Uniqueness
Magnesium, chloro(3-methyl-2-butenyl)- is unique due to its specific reactivity and stability compared to its bromine and iodine analogs. The chlorine atom provides a balance between reactivity and stability, making it a versatile reagent in organic synthesis .
Propiedades
IUPAC Name |
magnesium;2-methylbut-2-ene;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9.ClH.Mg/c1-4-5(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBQNIKGCYWCOZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C[CH2-])C.[Mg+2].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


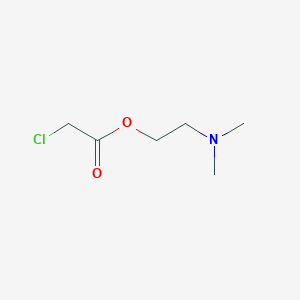
![Ethanol, 2,2'-[(4-amino-2-nitrophenyl)imino]bis-](/img/structure/B3051554.png)
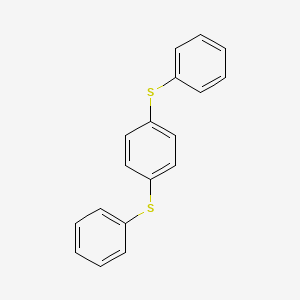
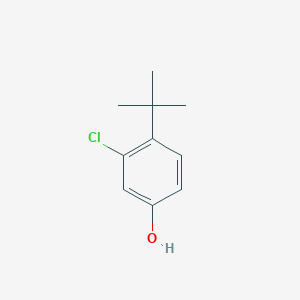
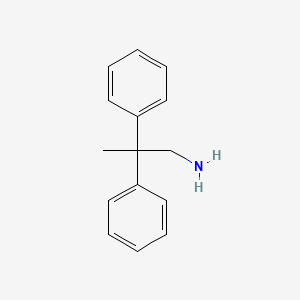
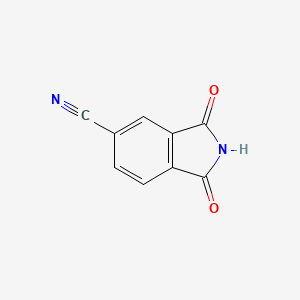
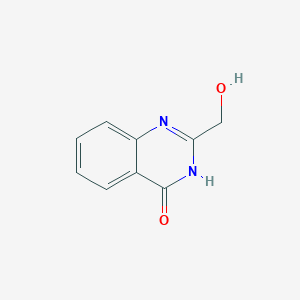
![3-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3051565.png)
